Methyl 2-ethylhexanoate, (S)-

Catalog No.
S13183818
CAS No.
143005-67-8
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethylhexanoate, (S)-

CAS Number

143005-67-8

Product Name

Methyl 2-ethylhexanoate, (S)-

IUPAC Name

methyl (2S)-2-ethylhexanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

KICUISADAVMYCJ-QMMMGPOBSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC

Isomeric SMILES

CCCC[C@H](CC)C(=O)OC

Methyl 2-ethylhexanoate is an organic compound with the molecular formula C9H18O2C_9H_{18}O_2 and a molecular mass of approximately 158.24 g/mol. It is classified as an ester formed from the reaction of 2-ethylhexanoic acid and methanol. This compound is also known by several other names, including hexanoic acid, 2-ethyl-, methyl ester, and 2-ethylhexanoic acid methyl ester. It appears as a colorless liquid with a fruity odor, making it suitable for use in various applications, particularly in the flavor and fragrance industries .

Methyl 2-ethylhexanoate has a boiling point of 82 °C at 24 Torr and a density of 0.8719 g/cm³ at 20 °C . Its structure can be represented by the InChI key KICUISADAVMYCJ-UHFFFAOYSA-N, indicating its unique arrangement of atoms that contributes to its chemical properties and reactivity .

Typical of esters. Notably, it can undergo hydrolysis to yield 2-ethylhexanoic acid and methanol when treated with water in the presence of an acid or base catalyst. The reaction can be represented as follows:

Methyl 2 ethylhexanoate+H2O2 ethylhexanoic acid+Methanol\text{Methyl 2 ethylhexanoate}+\text{H}_2\text{O}\rightleftharpoons \text{2 ethylhexanoic acid}+\text{Methanol}

Furthermore, methyl 2-ethylhexanoate can be involved in transesterification reactions, where it reacts with alcohols to form different esters . It is also noted for its role in synthesizing triethylene glycol bis(2-ethylhexanoate) through a reaction with triethylene glycol, demonstrating its utility in creating more complex chemical structures .

Methyl 2-ethylhexanoate can be synthesized through several methods:

  • Esterification: The most common method involves the direct esterification of 2-ethylhexanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating to facilitate the reaction.
    2 Ethylhexanoic acid+MethanolH2SO4Methyl 2 ethylhexanoate+Water\text{2 Ethylhexanoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 2 ethylhexanoate}+\text{Water}
  • Transesterification: This method involves reacting triglycerides or fatty acids with methanol to produce methyl esters, including methyl 2-ethylhexanoate.
  • Biocatalytic Methods: Enzymatic synthesis using lipases has been explored as a more environmentally friendly approach to producing methyl esters from fatty acids .

Methyl 2-ethylhexanoate finds applications across various industries:

  • Flavoring and Fragrance: Due to its pleasant fruity aroma, it is used in food flavorings and perfumes.
  • Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, such as plasticizers and surfactants.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives formulations.

In addition, it has potential applications in pharmaceuticals and agrochemicals due to its reactivity and ability to form derivatives .

Methyl 2-ethylhexanoate is structurally related to several other compounds, primarily other esters derived from fatty acids. Here are some similar compounds:

Compound NameMolecular FormulaUnique Properties
Ethyl hexanoateC8H16O2C_8H_{16}O_2Shorter carbon chain; used in flavoring
Butyl octanoateC10H20O2C_{10}H_{20}O_2Longer carbon chain; used as a solvent
Methyl hexanoateC7H14O2C_7H_{14}O_2Shorter carbon chain; less fruity aroma
Octyl acetateC10H20O2C_10H_{20}O_2Similar fruity aroma; used in fragrances

The uniqueness of methyl 2-ethylhexanoate lies in its specific carbon chain length and branching structure, which contribute to its distinctive odor profile and reactivity compared to these similar compounds. Its applications in both flavoring and chemical synthesis also set it apart from others that may be used primarily for industrial purposes .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

UNII

QCK4ZZC055

Dates

Modify: 2024-08-10

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